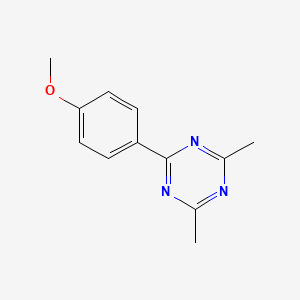
Acetamido(methoxy)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamido(methoxy)phosphinate is a compound that belongs to the class of phosphinates, which are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(methoxy)phosphinate typically involves the reaction of acetamide with methoxyphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamido(methoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamido(methoxy)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for designing new pharmaceuticals.
Industry: Utilized in the development of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of acetamido(methoxy)phosphinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, thereby blocking the enzyme’s activity. The molecular pathways involved in this process are still under investigation, but it is believed that the compound’s phosphinate group plays a crucial role in its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonates: Compounds containing a phosphorus-carbon bond.
Phosphates: Compounds containing a phosphorus-oxygen bond.
Phosphinates: Compounds similar to acetamido(methoxy)phosphinate but with different substituents
Uniqueness
This compound is unique due to its specific combination of acetamido and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial materials .
Propriétés
| 82452-61-7 | |
Formule moléculaire |
C3H7NO4P- |
Poids moléculaire |
152.07 g/mol |
Nom IUPAC |
acetamido(methoxy)phosphinate |
InChI |
InChI=1S/C3H8NO4P/c1-3(5)4-9(6,7)8-2/h1-2H3,(H2,4,5,6,7)/p-1 |
Clé InChI |
OEUXCUMOOWHYQO-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)



![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
